4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride
Description
4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride is a synthetic organic compound featuring a benzene ring substituted with a carboximidamide group (N'-hydroxy), a 2-(dimethylamino)ethoxy chain at the 4-position, and a hydrochloride counterion. The dimethylaminoethoxy group enhances solubility in polar solvents, while the hydrochloride salt improves stability and bioavailability .
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-N'-hydroxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-14(2)7-8-16-10-5-3-9(4-6-10)11(12)13-15;/h3-6,15H,7-8H2,1-2H3,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHDATGDBFJXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=NO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=N/O)/N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzene-1-carboximidamide.
Etherification: The hydroxyl group of 4-hydroxybenzene-1-carboximidamide is etherified using 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.
Hydrolysis: The resulting intermediate is then hydrolyzed to obtain the desired compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitroso group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions for electrophilic substitution typically involve reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated as a potential inhibitor of microtubule affinity regulating kinase 4 (MARK4). MARK4 is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Inhibiting MARK4 can disrupt microtubule dynamics, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells .
Biological Studies
Research has focused on understanding the binding affinity of this compound to various enzymes and receptors. Studies have shown that it interacts with cholinergic receptors in the gastrointestinal tract, enhancing motility and promoting peristalsis, which is crucial for effective digestion .
Pharmaceutical Development
As a lead compound, it serves as a basis for developing new therapeutic agents targeting MARK4 and related pathways. Its unique structural features confer high binding affinity and selectivity, making it a promising candidate for further drug development .
Case Study 1: Cancer Research
In a study investigating the effects of various MARK4 inhibitors, 4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride demonstrated significant cytotoxicity against several cancer cell lines while sparing normal cells. This selectivity suggests its potential as a therapeutic agent with fewer side effects compared to conventional chemotherapeutics .
Case Study 2: Gastrointestinal Pharmacology
Another study focused on the compound's interaction with cholinergic receptors revealed that it enhances gastrointestinal motility effectively. This property could be beneficial in treating conditions characterized by decreased gut motility, such as constipation and certain gastrointestinal disorders .
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microtubule affinity regulating kinase 4 (MARK4), inhibiting its activity.
Pathways Involved: By inhibiting MARK4, the compound can disrupt microtubule dynamics, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of carboximidamide derivatives are highly sensitive to substituent modifications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The dimethylaminoethoxy group and hydrochloride salt in the target compound enhance aqueous solubility compared to non-ionic or bulky analogs (e.g., cyclopentyloxy derivatives) .
- Stability : Hydrochloride salts generally improve shelf-life and thermal stability, critical for pharmaceutical formulations .
Biological Activity
4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride is a chemical compound that has gained attention for its potential biological activities, particularly in the context of gastrointestinal pharmacology. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 259.73 g/mol. The structure features a benzene ring substituted with a hydroxyl group and an imidamide group, linked through an ethoxy chain containing a dimethylamino group. This specific arrangement allows for targeted interactions with biological receptors, contributing to its pharmacological effects .
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.73 g/mol |
| CAS Number | 1955564-56-3 |
| Solubility | High (due to hydrochloride form) |
The primary mechanism of action for this compound involves its interaction with cholinergic receptors in the gastrointestinal tract. By stimulating these receptors, the compound enhances gastrointestinal motility and promotes peristalsis, which is crucial for effective digestion .
Pharmacological Effects
Research indicates that compounds similar to this one can modulate neurotransmitter release, significantly impacting gastrointestinal function. The ongoing exploration of this compound's pharmacological properties continues to reveal new therapeutic avenues, particularly in treating gastrointestinal disorders.
Case Studies and Research Findings
- Gastrointestinal Motility : In animal studies, the compound has shown potential as a digestive tract motility activator. It was observed to improve peristaltic movements significantly compared to control groups.
- Antifungal Activity : Although primarily focused on gastrointestinal applications, preliminary studies suggest potential antifungal properties against certain pathogens like C. neoformans. The compound exhibited moderate activity with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Gastrointestinal motility | N/A |
| Compound A (similar structure) | Antifungal | 31.25 - 62.5 |
| Compound B (related carboximidamide) | Antifungal | 125 - 250 |
Synthesis Methods
The synthesis of this compound typically involves several key steps designed to maximize yield while minimizing environmental impact and safety risks associated with toxic byproducts. Common methods include:
- Esterification : Initial formation through esterification reactions.
- Refluxing : Heating under reflux conditions to promote reaction completion.
- Purification : Use of chromatography techniques to isolate the desired product.
These methods have been documented in various scientific literature and patents, emphasizing the compound's relevance in medicinal chemistry .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves nucleophilic substitution and amide bond formation. For example:
- React 2-(dimethylamino)ethanol with a hydroxybenzenecarboximidamide precursor under anhydrous conditions.
- Use coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.
- Purify via recrystallization or column chromatography, followed by hydrochloride salt formation using HCl gas .
Q. Which analytical techniques ensure structural fidelity and purity?
- HPLC : Assess purity (≥98%) with a C18 column and UV detection at λmax ~255 nm.
- NMR Spectroscopy : Confirm structure via 1H/13C NMR (e.g., δ 2.2 ppm for dimethylamino protons).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion).
- FT-IR : Identify functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹) .
Q. What safety protocols are critical during handling?
- Use PPE (gloves, goggles) and work in a fume hood.
- For skin exposure: Wash with water for ≥15 minutes.
- Store at -20°C in airtight containers to prevent degradation.
- Refer to GHS-compliant SDS sheets for emergency procedures .
Advanced Research Questions
Q. How can computational modeling optimize derivative design?
- Apply density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and binding modes with biological targets.
- Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways for novel derivatives.
- Integrate computational predictions with high-throughput screening to prioritize candidates .
Q. How to resolve discrepancies between theoretical and experimental bioactivity data?
- Feedback loops : Refine computational models (e.g., solvation parameters) using experimental IC50 values.
- Orthogonal assays : Compare surface plasmon resonance (SPR) binding kinetics with cell-based assays to distinguish artifacts.
- Meta-analysis : Cross-reference results with structurally similar compounds (e.g., benzimidazole derivatives) to identify trends .
Q. What experimental designs minimize false positives in antimicrobial studies?
- MIC assays : Include controls (ciprofloxacin for antibacterial, amphotericin B for antifungal).
- Cytotoxicity screening : Use MTT assays on mammalian cells (e.g., HEK293) to rule out nonspecific toxicity.
- Statistical rigor : Triplicate runs with ANOVA (p < 0.05) and post-hoc tests (e.g., Tukey’s HSD) .
Q. How to assess stability under varying pH conditions?
Q. What statistical methods optimize reaction yields during scale-up?
- Design of Experiments (DoE) : Use a Central Composite Design to evaluate temperature, catalyst loading, and solvent ratios.
- Response Surface Methodology (RSM) : Identify maxima in yield while minimizing byproducts (e.g., via contour plots).
- Machine learning : Train models on historical reaction data to predict optimal conditions .
Data Contradiction Analysis
Example : If computational models predict high binding affinity but experimental assays show weak activity:
- Re-evaluate assumptions : Check protonation states (e.g., imidamide vs. carboxylate forms at physiological pH).
- Solvent effects : Test in DMSO vs. aqueous buffers to account for solubility-driven artifacts.
- Protein flexibility : Use molecular dynamics simulations to assess target conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
